1-Benzyl-3-(4-ethoxyphenyl)thiourea
Overview
Description
1-Benzyl-3-(4-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a benzyl group and an ethoxyphenyl group attached to the thiourea moiety
Preparation Methods
The synthesis of 1-Benzyl-3-(4-ethoxyphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 4-ethoxyaniline. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Synthetic Route:
Reactants: Benzyl isothiocyanate and 4-ethoxyaniline.
Solvent: Ethanol or methanol.
Reaction Conditions: Mild temperature, typically around room temperature.
Procedure: Mix the reactants in the solvent and stir the mixture until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1-Benzyl-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.
Substitution: The benzyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-3-(4-ethoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-ethoxyphenyl)thiourea is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiourea moiety can interact with metal ions, proteins, and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
1-Benzyl-3-(4-ethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-(4-methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of an ethoxy group. This compound may have different solubility and reactivity properties.
1-Benzyl-3-(2-ethoxyphenyl)thiourea: The position of the ethoxy group on the phenyl ring is different, which can affect the compound’s steric and electronic properties.
1-Benzyl-3-(2,6-dimethylphenyl)thiourea: Contains two methyl groups on the phenyl ring, leading to increased steric hindrance and potentially different reactivity.
Properties
IUPAC Name |
1-benzyl-3-(4-ethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-19-15-10-8-14(9-11-15)18-16(20)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAJFBUQMRKKIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351892 | |
Record name | 1-benzyl-3-(4-ethoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31979-38-1 | |
Record name | 1-benzyl-3-(4-ethoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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